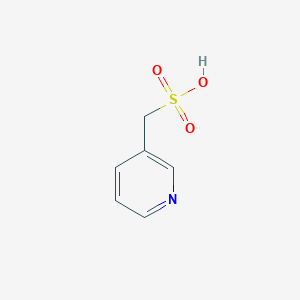

Pyridin-3-ylmethanesulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-ylmethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c8-11(9,10)5-6-2-1-3-7-4-6/h1-4H,5H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKHPPFJWUHXNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305376 | |

| Record name | 3-Pyridinemethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38588-51-1 | |

| Record name | 3-Pyridinemethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38588-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinemethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridin 3 Ylmethanesulfonic Acid and Its Precursors

Strategies for the Construction and Functionalization of the Pyridine (B92270) Core

The formation of the pyridine ring itself is a foundational aspect of organic chemistry, with numerous methods developed over the years. These strategies are crucial for creating the necessary precursors for the final target compound.

The Hantzsch pyridine synthesis, first reported in 1881, stands as a classic and versatile multi-component reaction for creating pyridine derivatives. wikipedia.org The traditional method involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgscribd.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org The driving force for this final oxidation step is the stability gained through aromatization. wikipedia.org

Multicomponent reactions (MCRs) are highly efficient, as they combine three or more reactants in a single operation to form a complex product, thereby increasing atom economy and simplifying reaction procedures. taylorfrancis.comacsgcipr.org The Hantzsch synthesis is a prime example of a [2+2+1+1] approach to the pyridine nucleus. taylorfrancis.com Modern variations of these reactions often employ microwave irradiation or environmentally benign solvents to improve yields and reduce reaction times. nih.govbenthamscience.com

Table 1: Comparison of Established Pyridine Synthesis Reactions

| Synthesis Method | Reactants | Key Features | Typical By-products |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | Forms a dihydropyridine (B1217469) intermediate that requires oxidation. Versatile for substituted pyridines. wikipedia.orgorganic-chemistry.org | Water |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-diketone, Ammonia | Yields 2-pyridones. acsgcipr.org | Water, Ammonia |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-unsaturated ketone | Two-step process involving Michael addition followed by cyclodehydration. acsgcipr.org | Water |

| Kröhnke Pyridine Synthesis | α-pyridinium methyl ketone salts, α,β-unsaturated carbonyls, Ammonium acetate | High yields and regioselectivity. acsgcipr.org | Water, Pyridine |

Modern synthetic chemistry has introduced more advanced and modular methods for constructing pyridine rings. These reactions often utilize metal catalysts or proceed through sophisticated reaction cascades, offering access to highly substituted pyridines under mild conditions. nih.gov

One such advanced strategy involves a cascade reaction initiated by a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate. This forms a 3-azatriene intermediate, which then undergoes an electrocyclization and subsequent air oxidation to yield the final pyridine product. nih.gov Another powerful approach is the [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by transition metals like Ruthenium or Iron, which has been extensively studied for pyridine synthesis. nih.gov These methods provide a high degree of modularity, allowing for diverse substitution patterns on the pyridine core. nih.govnih.gov

Achieving regioselective functionalization of the pyridine ring, particularly at the C-3 position, is a significant synthetic challenge due to the electronic nature of the heterocycle. acs.org Direct electrophilic substitution on an unactivated pyridine ring typically occurs at the C-3 position, but often requires harsh conditions and may lack selectivity. Consequently, more sophisticated methods have been developed.

A notable method for C-3 alkylation involves a borane-catalyzed tandem reaction. This process consists of a pyridine hydroboration, followed by a nucleophilic addition of the resulting dihydropyridine to an electrophile like an imine or aldehyde, and concludes with an oxidative aromatization to yield the C-3 substituted pyridine. acs.org This approach is highly selective for the C-3 position and proceeds under mild conditions. acs.org Another strategy for achieving regioselectivity involves using a directing group. For instance, a tosyloxy substituent at the C-2 position can direct a highly regioselective bromine-magnesium exchange at the C-3 position on a 3,5-dibromopyridine (B18299) derivative, allowing for subsequent reaction with various electrophiles. nih.gov

Table 2: Methods for Regioselective C-3 Functionalization of Pyridine

| Method | Reagents/Catalyst | Key Intermediate | Advantages |

|---|---|---|---|

| Borane-Catalyzed Alkylation | Borane catalyst, Imine/Aldehyde/Ketone | Dihydropyridine | High C-3 selectivity, mild conditions, practical for late-stage functionalization. acs.org |

| Directed Br/Mg Exchange | iso-PrMgCl·LiCl, Electrophile | Pyridylmagnesium reagent | High regioselectivity directed by a C-2 substituent. nih.gov |

| Direct C-H Activation | Palladium catalyst, Arylating agent | Metallacycle | Allows for direct arylation at the C-3 position. researchgate.net |

Installation and Transformation of the Methanesulfonic Acid Moiety

Once a suitable pyridine precursor is obtained, the next critical phase is the introduction of the methanesulfonic acid group (-CH2SO3H) or a functional equivalent at the C-3 position.

Directly adding a sulfonic acid group to the pyridine ring is challenging. An effective indirect method for synthesizing pyridine-3-sulfonic acid involves a multi-step process starting from 3-chloropyridine (B48278). google.comgoogle.com This patented industrial process includes three key steps:

Oxidation: 3-chloropyridine is first oxidized to 3-chloro-pyridine-N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid. google.com

Sulfonylation: The N-oxide is then reacted with a sulfonating agent, where the chlorine atom is substituted by a sulfonic acid group to form 3-sulfonic acid-pyridine-N-oxide. google.comgoogle.com

Reduction: Finally, the N-oxide is catalytically reduced, often using Raney nickel, to yield the final pyridine-3-sulfonic acid. google.comgoogle.com

This N-oxide strategy is effective because the N-oxide group alters the electronic properties of the pyridine ring, facilitating nucleophilic substitution at the C-2 and C-4 positions, and influencing reactivity at C-3.

More recent developments in direct C-H sulfonylation of pyridines often involve activation of the pyridine ring with a strong electrophile like triflic anhydride (B1165640) (Tf₂O). d-nb.infochemrxiv.org This forms a highly reactive pyridinium (B92312) salt. Subsequent base-mediated addition of a sulfinate salt leads to the formation of a sulfonylated pyridine after re-aromatization. d-nb.infochemistryviews.org However, these methods often show a strong preference for functionalization at the C-4 position over the C-2 or C-3 positions. d-nb.infochemrxiv.org

An alternative to direct sulfonylation of the ring is to attach a pre-functionalized one-carbon sidechain. This approach focuses on forming the Py-CH2-SO3H structure by first creating a Py-CH2- unit and then adding the sulfonic acid functionality, or by coupling a CH3- group and then functionalizing it.

A relevant strategy is the direct sulfonylation of 4-alkylpyridines to produce picolyl sulfones. acs.org A plausible mechanism for this transformation involves the initial N-sulfonylation of the pyridine substrate, which activates the picolyl (methyl) position for deprotonation. The resulting alkylidene dihydropyridine intermediate can then react with a sulfonyl chloride to form the picolyl sulfone product. acs.org Adapting this methodology to a 3-methylpyridine (B133936) precursor could provide a route to the core structure of Pyridin-3-ylmethanesulfonic acid.

The ultimate precursor for the methanesulfonic acid moiety is methane (B114726) itself. Industrial processes have been developed for the direct conversion of methane and sulfur trioxide into methanesulfonic acid, often in the presence of an initiator. researchgate.netgoogle.com This provides a scalable source for the sulfonic acid functionality, which can then be incorporated into more complex molecules through various synthetic transformations. nih.govgoogle.com

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “Pyridin-3-ylmethanesulfonic acid” according to the specified outline. The search for established synthetic methodologies, novel synthetic routes, and specific purification techniques for this exact compound did not yield sufficient information.

The available research predominantly describes the synthesis of a related but structurally distinct compound, Pyridine-3-sulfonic acid , which features a direct bond between the pyridine ring and the sulfur atom. In contrast, the requested Pyridin-3-ylmethanesulfonic acid contains a methylene (B1212753) (-CH2-) spacer between the pyridine ring and the sulfonic acid group.

For the syntheses of various pyridine derivatives, including those with sulfonyl groups, several methods have been documented. For instance, a common route to Pyridine-3-sulfonic acid involves a multi-step sequence starting from 3-chloropyridine. This process includes the oxidation of the pyridine nitrogen to form 3-chloro-pyridine-N-oxide, which then undergoes a nucleophilic substitution with a sulfonating agent, followed by the reduction of the N-oxide to yield the final sulfonic acid. google.comnih.gov However, this pathway does not produce the requested pyridin-3-ylmethane sulfonic acid.

Similarly, while there are methods for the direct C-H functionalization of pyridine to introduce a sulfonyl group, these also lead to pyridine sulfonic acids rather than their methanesulfonic acid analogues. nih.gov

Without specific and verifiable synthetic protocols for Pyridin-3-ylmethanesulfonic acid, creating a scientifically accurate article that adheres to the detailed requirements of the provided outline is not feasible. The core topics of synthetic methodologies, green chemistry applications, catalytic systems, and purification techniques are entirely dependent on the existence of established and documented procedures for the specific compound .

Advanced Purification and Isolation Techniques for High Purity Compound

Crystallization and Recrystallization Optimization

For the purification of pyridine-3-sulfonic acid, a common precursor and structurally similar compound, several methods have been reported that can be adapted. One established method involves the dissolution of the crude product in water, followed by treatment with activated carbon to adsorb colored impurities and other by-products. Following filtration to remove the activated carbon, a significant portion of the water is removed by distillation. The purified acid is then precipitated by the addition of a less polar solvent, such as ethanol (B145695) or isopropanol (B130326).

A detailed procedure for the purification of pyridine-3-sulfonic acid involves dissolving the crude material in water at an elevated temperature, for instance, 80°C, and treating it with activated carbon. google.comresearchgate.net After filtering the hot solution, the volume of the filtrate is reduced by distillation. Subsequently, cooling the solution to a specific temperature, such as 70°C, before adding ethanol can induce crystallization. google.comresearchgate.net The mixture is then further cooled to around 20°C to maximize the yield of the precipitated crystals, which are collected by filtration and washed with a small amount of cold methanol (B129727) or ethanol to remove any remaining soluble impurities. google.comresearchgate.net This process has been reported to yield pyridine-3-sulfonic acid with a purity of 99%. google.com

The choice of solvent system is a crucial parameter in the optimization of crystallization. For pyridine-3-sulfonic acid, mixtures of water and lower-weight alcohols like ethanol or isopropanol are effective. google.com The principle relies on the high solubility of the sulfonic acid in hot water and its lower solubility in the alcohol. The precise ratio of water to alcohol and the rate of cooling are key factors that control the crystal size and purity.

In some processes for producing pyridine-3-sulfonic acid, isopropanol is used to precipitate the product from a concentrated aqueous solution. google.com The resulting suspension is then typically recrystallized from a hot water/ethanol mixture to achieve the desired high purity. google.com

The table below summarizes the purification parameters for pyridine-3-sulfonic acid, which can serve as a starting point for developing a crystallization protocol for Pyridin-3-ylmethanesulfonic acid.

| Parameter | Condition | Expected Outcome | Reference |

| Initial Dissolution | Water at 80°C | Complete dissolution of crude product | google.comresearchgate.net |

| Decolorization | Activated Carbon (e.g., Eponit) | Removal of colored impurities | google.comresearchgate.net |

| Precipitation Solvent | Ethanol or Isopropanol | Induction of crystallization | google.comresearchgate.netgoogle.com |

| Crystallization Temp. | Cool from 70°C to 20°C | Maximization of crystal yield | google.comresearchgate.net |

| Washing Solvent | Cold Methanol or Ethanol | Removal of soluble impurities | google.comresearchgate.net |

| Reported Purity | 99% | High-purity final product | google.com |

It is important to note that while these methods for pyridine-3-sulfonic acid are instructive, the optimal conditions for Pyridin-3-ylmethanesulfonic acid may differ due to the presence of the methylene group, which can affect its solubility and crystal packing. Therefore, empirical optimization of solvent systems, temperature profiles, and cooling rates would be necessary to develop a robust and efficient crystallization procedure for Pyridin-3-ylmethanesulfonic acid.

Chemical Reactivity, Reaction Mechanisms, and Organic Transformations

Fundamental Acid-Base Properties and Intramolecular Proton Transfer Phenomena

The presence of both a highly acidic sulfonic acid group and a basic pyridine (B92270) nitrogen atom within the same molecule gives rise to complex acid-base equilibria and the potential for intramolecular proton transfer, leading to the formation of a zwitterion.

It is important to note that the exact pKa value can be influenced by factors such as the solvent and the presence of the methylene (B1212753) spacer between the pyridine ring and the sulfonic acid group in pyridin-3-ylmethanesulfonic acid. However, it is expected to be in a similar range, indicating that it is a strong acid.

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not involved in the aromatic π-system. This lone pair imparts basic and nucleophilic properties to the molecule. The basicity of the pyridine nitrogen can be quantified by the pKa of its conjugate acid, the pyridinium (B92312) ion. For the parent pyridine molecule, the pKa of the pyridinium ion is approximately 5.2.

In pyridin-3-ylmethanesulfonic acid, the presence of the electron-withdrawing methanesulfonic acid group at the 3-position is expected to decrease the basicity of the pyridine nitrogen. This is due to the inductive effect of the -CH₂SO₃H group, which reduces the electron density on the nitrogen atom, making its lone pair less available for protonation. Consequently, the pKa of the pyridinium form of pyridin-3-ylmethanesulfonic acid is anticipated to be lower than that of unsubstituted pyridine.

The coexistence of a strong acidic group (-SO₃H) and a basic group (the pyridine nitrogen) within the same molecule makes the formation of a zwitterion (inner salt) highly probable. In this zwitterionic form, the proton from the sulfonic acid group is transferred to the nitrogen atom of the pyridine ring, resulting in a molecule with a negatively charged sulfonate group and a positively charged pyridinium ion.

Studies on the closely related pyridine-3-sulfonic acid have shown that it exists predominantly in the zwitterionic form in the solid state. It is highly likely that pyridin-3-ylmethanesulfonic acid also exhibits a significant zwitterionic character, particularly in polar solvents where the charged groups can be stabilized by solvation. The equilibrium between the neutral form and the zwitterionic form is influenced by the solvent polarity and pH of the medium. This intramolecular proton transfer is a form of tautomerism.

Reactivity of the Pyridine Ring System

The pyridine ring in pyridin-3-ylmethanesulfonic acid is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electron deficiency, further amplified by the electron-withdrawing methanesulfonic acid group, significantly influences its reactivity towards both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene. The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium ion. This positive charge further deactivates the ring to a great extent.

When electrophilic substitution does occur, it preferentially takes place at the C-3 (or β) position. This regioselectivity can be explained by examining the stability of the cationic intermediates (arenium ions) formed during the reaction. Attack at the C-2 (α) or C-4 (γ) positions results in a resonance structure where the positive charge is placed on the highly electronegative nitrogen atom, which is highly unfavorable. In contrast, attack at the C-3 position avoids placing a positive charge on the nitrogen in any of the resonance structures of the intermediate, making it the most stable pathway.

In the case of pyridin-3-ylmethanesulfonic acid, the methanesulfonic acid group is already at the 3-position. This group is strongly deactivating and will further hinder electrophilic substitution. If a second substitution were to occur, it would be directed to the 5-position, which is meta to the existing group and avoids the unfavorable ortho and para positions relative to the ring nitrogen. The kinetics of such reactions are expected to be very slow, requiring harsh reaction conditions.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), a reaction that is generally difficult for electron-rich aromatic rings like benzene. The nitrogen atom activates the ring towards nucleophilic attack, particularly at the C-2 (α) and C-4 (γ) positions. This is because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.

For pyridin-3-ylmethanesulfonic acid, the methanesulfonic acid group at the 3-position will influence the site selectivity of nucleophilic attack. While the primary activation by the ring nitrogen is at the C-2 and C-4 positions, the electron-withdrawing nature of the sulfonate group will further activate the ring. Nucleophilic attack would still be expected to preferentially occur at the C-2 and C-6 positions, as these are ortho to the ring nitrogen. The presence of the substituent at C-3 may introduce steric hindrance that could influence the relative rates of attack at C-2 versus C-6. For a nucleophilic substitution to occur, a suitable leaving group must be present at one of these activated positions. The methanesulfonate (B1217627) group itself is a good leaving group, but its direct displacement from the 3-position by a nucleophile is less likely compared to substitution at the activated 2- or 4-positions if a leaving group were present there.

Oxidation and Reduction Chemistry of the Pyridine Nucleus

The pyridine ring of Pyridin-3-ylmethanesulfonic acid is an electron-deficient system. This inherent electronic nature influences its behavior in redox reactions.

Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. For instance, 7-azaindole, a related heterocyclic compound, is oxidized with m-chloroperoxybenzoic acid (mCPBA) to its N-oxide. mdpi.com A similar transformation can be envisaged for Pyridin-3-ylmethanesulfonic acid. The formation of the N-oxide can serve as a strategic step in the further functionalization of the pyridine ring. For example, the oxidation of 3-chloropyridine (B48278) to 3-chloro-pyridine-N-oxide is the initial step in one synthesis route for pyridine-3-sulfonic acid. google.com

Reduction: The pyridine nucleus can undergo reduction, typically through catalytic hydrogenation. The reduction of the N-oxide of pyridine-3-sulfonic acid, for example, is a key step in its synthesis from 3-chloropyridine-N-oxide, often carried out in an alkaline aqueous solution in the presence of Raney nickel. google.comgoogle.com

Reactivity of the Methanesulfonic Acid Group

The methanesulfonic acid group is a strong acid and possesses a versatile reactivity profile.

The proton of the sulfonic acid group is highly acidic, making Pyridin-3-ylmethanesulfonic acid a potential Brønsted acid catalyst. Brønsted acids are crucial in a variety of organic reactions, including esterification, alkylation, and rearrangement reactions. rsc.orgrsc.org For instance, methanesulfonic acid (MSA) is known to catalyze acylation reactions by protonating carbonyl groups, thereby enhancing their electrophilicity. The catalytic activity is influenced by factors such as the electric potential at the catalyst-substrate interface, which can enhance reaction rates by several orders of magnitude. nih.gov The use of pyridine as a probe molecule in FTIR spectroscopy can help determine the Brønsted acidity of a substance by observing the formation of pyridinium ions. researchgate.net

While the sulfonate anion is generally a poor nucleophile due to the delocalization of its negative charge, it can participate in certain nucleophilic reactions under specific conditions. However, its primary role in many reactions is that of a good leaving group.

The sulfonic acid group can be converted into more reactive derivatives, such as sulfonyl chlorides, sulfonate esters, and sulfonamides, which are valuable intermediates in organic synthesis.

Sulfonyl Chloride Synthesis: Pyridine-3-sulfonyl chloride can be synthesized from 3-aminopyridine (B143674) through diazotization followed by a sulfonyl chlorination reaction. google.compatsnap.com Another method involves the reaction of pyridine-3-sulfonic acid with reagents like phosphorus pentachloride or thionyl chloride. chemicalbook.comgoogle.com The reaction conditions for these transformations have been optimized to improve yield and purity. google.comresearchgate.net

Sulfonate Ester Synthesis: Sulfonate esters can be formed from the corresponding sulfonyl chloride. These esters are important alkylating agents.

Sulfonamide Synthesis: Sulfonamides are readily prepared by reacting a sulfonyl chloride with an amine. For example, N-pyridin-3-yl-benzenesulfonamide is synthesized from the reaction of benzenesulfonyl chloride with 3-aminopyridine. researchgate.net Similarly, novel sulfonamide derivatives of pyridin-3-ylmethylamine have been synthesized and shown to possess biological activity. nih.gov The synthesis of pyrazole-based sulfonamides has also been reported. mdpi.com

Reactions Involving the Methylene Bridge

The methylene group situated between the pyridine ring and the sulfonic acid group also presents opportunities for chemical modification.

The α-carbon of the methylene bridge is activated by the adjacent electron-withdrawing pyridine ring, making it susceptible to deprotonation and subsequent functionalization. Lithiation of N-(pyridin-3-ylmethyl)pivalamide at the 4-position of the pyridine ring demonstrates the possibility of functionalizing the pyridine ring itself. researchgate.net While direct functionalization of the methylene bridge in Pyridin-3-ylmethanesulfonic acid is not extensively documented, the reactivity of similar systems suggests that it could be a site for introducing various substituents.

Molecular Rearrangements and Mechanistic Pathways (e.g., Dimroth-type rearrangement)

Pyridin-3-ylmethanesulfonic acid and its derivatives can potentially undergo molecular rearrangements, which involve the intramolecular migration of atoms or groups, leading to constitutional isomers. One notable rearrangement in heterocyclic chemistry is the Dimroth rearrangement. wikipedia.orgnih.gov

The Dimroth rearrangement typically occurs in heterocyclic systems containing both endocyclic and exocyclic nitrogen atoms, such as certain 1,2,3-triazoles or 1-alkyl-2-iminopyrimidines. wikipedia.org The mechanism generally involves the opening of the heterocyclic ring, followed by rotation and subsequent re-closure to form a new heterocyclic system where the positions of the nitrogen atoms have been interchanged. wikipedia.orgnih.gov This rearrangement can be influenced by factors such as pH, temperature, and the presence of specific substituents. nih.gov

While a classic Dimroth rearrangement directly involving the pyridine and sulfonic acid groups of pyridin-3-ylmethanesulfonic acid is not explicitly described, the principles of such rearrangements could be applicable to its derivatives. For example, if the sulfonic acid group is converted into an amino or substituted amino group, or if the pyridine nitrogen is quaternized and an imino group is introduced at a suitable position, the resulting structures might become susceptible to Dimroth-type rearrangements under specific conditions, such as in the presence of acid or base. nih.govpsu.edursc.org

The mechanistic pathway for such a rearrangement would likely involve nucleophilic attack, ring opening to an intermediate, and subsequent ring closure. For instance, in an analogous pyrimidine (B1678525) system, the process is initiated by the addition of water, leading to a hemiaminal, which then undergoes ring opening to an aminoaldehyde before closing to the rearranged product. wikipedia.org The feasibility and outcome of such rearrangements would be highly dependent on the specific derivative of pyridin-3-ylmethanesulfonic acid and the reaction conditions employed.

Derivatization Chemistry and Scaffold Diversity

The structural framework of pyridin-3-ylmethanesulfonic acid provides a versatile scaffold for the synthesis of a wide array of new chemical entities. Through derivatization of its core components—the pyridine ring, the methylene group, and the sulfonic acid function—a diverse library of compounds with potentially novel properties can be generated.

The chemical versatility of pyridin-3-ylmethanesulfonic acid allows for its transformation into a variety of functionalized pyridine derivatives.

Pyridazinone Derivatives: Pyridazinones are a class of heterocyclic compounds that have attracted significant interest due to their diverse biological activities. nih.govuminho.ptresearchgate.net The synthesis of pyridazinone derivatives from a pyridin-3-ylmethanesulfonic acid precursor could be envisioned through multi-step synthetic sequences. For instance, the methylene group could be functionalized to introduce a carbonyl group, which could then undergo condensation with a hydrazine (B178648) derivative to form the pyridazinone ring. General methods for pyridazinone synthesis often involve the cyclization of suitable precursors like β,γ-unsaturated hydrazones or 1,4-dicarbonyl compounds with hydrazines. organic-chemistry.orgchemtube3d.com

Oxime Derivatives: Oximes are chemical compounds containing the R1R2C=NOH functional group. researchgate.netgoogle.comacs.org The synthesis of oxime derivatives from pyridin-3-ylmethanesulfonic acid would likely first involve the oxidation of the methylene group to a ketone. This pyridyl ketone could then be reacted with hydroxylamine (B1172632) or its salts to form the corresponding oxime. researchgate.netgoogle.comdocumentsdelivered.com The formation of oximes from ketones is a well-established reaction, often proceeding with high yields. google.com

Phosphonate (B1237965) Derivatives: Phosphonates are organophosphorus compounds that are notable for their biological activities and applications in materials science. encyclopedia.pubresearchgate.netresearchgate.netnih.govingentaconnect.com The introduction of a phosphonate group onto the pyridin-3-ylmethanesulfonic acid scaffold could be achieved through various synthetic strategies. One approach could involve the conversion of the sulfonic acid or a derivative thereof into a leaving group, followed by a reaction with a phosphite (B83602) ester, such as in a Michaelis-Arbuzov or related reaction. nih.gov Alternatively, transition-metal-catalyzed cross-coupling reactions of a halogenated pyridine precursor could be employed to introduce the phosphonate moiety. encyclopedia.pubnih.gov

The synthesis of these and other derivatives expands the chemical space accessible from pyridin-3-ylmethanesulfonic acid, providing opportunities for the development of new compounds with tailored properties.

The construction of annulated and polycyclic ring systems, where a new ring is fused to the existing pyridine core, represents a significant avenue for increasing the structural complexity and diversity of derivatives of pyridin-3-ylmethanesulfonic acid. scripps.edu These fused systems can lead to novel compounds with unique three-dimensional shapes and potentially enhanced biological or material properties.

One of the most powerful and widely used methods for the formation of a six-membered ring fused to an existing ring system is the Robinson annulation. wikipedia.orgnrochemistry.combyjus.com This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgbyjus.com To apply this to the pyridin-3-ylmethanesulfonic acid scaffold, the methylene group could first be converted into a suitable nucleophile, such as an enolate, which would then react with an α,β-unsaturated ketone. Subsequent intramolecular cyclization would lead to the formation of a new fused ring.

Other annulation strategies could also be employed, depending on the desired ring system. For example, Diels-Alder reactions could be utilized to form a six-membered ring by reacting a diene with a dienophile. The pyridine ring itself can act as a dienophile in certain cycloaddition reactions, or a diene could be constructed on a side chain attached to the pyridine ring.

The formation of polycyclic systems can also be achieved through intramolecular cyclization reactions. For instance, if a suitable functional group is introduced at a distant position on a side chain attached to the pyridine ring, an intramolecular reaction, such as a Friedel-Crafts acylation or an intramolecular Heck reaction, could lead to the formation of a new ring, thereby creating a polycyclic structure. The sulfonic acid group, or a derivative thereof, could play a role in directing these cyclizations or could be incorporated into the final polycyclic framework.

The ability to construct such fused and polycyclic systems from pyridin-3-ylmethanesulfonic acid significantly expands its utility as a building block in synthetic chemistry, opening the door to a wide range of complex molecular architectures.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for determining the carbon-hydrogen framework of Pyridin-3-ylmethanesulfonic acid.

Comprehensive ¹H and ¹³C NMR Spectral Analysis for Structural Confirmation and Assignment

The ¹H and ¹³C NMR spectra provide essential information for structural confirmation. The expected chemical shifts are influenced by the electron-withdrawing nature of the sulfonate group and the aromatic pyridine (B92270) ring.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the pyridine ring protons and the methylene (B1212753) bridge protons. The protons on the pyridine ring (H-2, H-4, H-5, H-6) will appear in the aromatic region, typically downfield due to the electronegativity of the nitrogen atom. Their specific shifts and coupling patterns (J-coupling) are diagnostic. The H-2 proton, being adjacent to the nitrogen, is expected to be the most deshielded. The methylene protons (-CH₂-) adjacent to the sulfonic acid group would appear as a singlet, shifted downfield by the influence of the attached sulfonate.

¹³C NMR Spectroscopy: The carbon spectrum will show five signals for the pyridine ring and one for the methylene carbon. The pyridine carbons will resonate in the aromatic region, with their chemical shifts modulated by the position relative to the nitrogen and the sulfomethyl substituent. The methylene carbon will be found further upfield, with its chemical shift indicative of its attachment to the sulfur atom.

Predicted NMR Spectral Data for Pyridin-3-ylmethanesulfonic acid

| ¹H NMR Predicted Data | ¹³C NMR Predicted Data | ||

|---|---|---|---|

| Position | Predicted Chemical Shift (δ, ppm) | Position | Predicted Chemical Shift (δ, ppm) |

| 2 | ~8.6 - 8.8 | 2 | ~150 - 152 |

| 4 | ~7.8 - 8.0 | 3 | ~135 - 137 |

| 5 | ~7.3 - 7.5 | 4 | ~138 - 140 |

| 6 | ~8.5 - 8.7 | 5 | ~123 - 125 |

| -CH₂- | ~4.0 - 4.5 | 6 | ~148 - 150 |

| -CH₂- | ~55 - 60 |

Note: These are predicted values based on structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Connectivity and Stereochemistry

To confirm the assignments from 1D NMR and establish definitive connectivity, a suite of 2D NMR experiments would be employed. science.govpressbooks.pub

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. sdsu.edu For Pyridin-3-ylmethanesulfonic acid, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H-4 with H-5, and H-5 with H-6), confirming their relative positions. The absence of a correlation from the methylene (-CH₂-) protons to any other proton would support its assignment as an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H coupling). columbia.edu This is crucial for assigning each carbon signal to its corresponding proton. For instance, the proton signal at ~4.0-4.5 ppm would show a cross-peak to the carbon signal at ~55-60 ppm, definitively assigning them as the -CH₂- group. sdsu.edu Similarly, each aromatic proton signal would be correlated to its respective pyridine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds, mapping out the molecular skeleton. columbia.edu Key HMBC correlations would include:

Cross-peaks from the methylene protons (-CH₂-) to the C-3 and C-4 carbons of the pyridine ring, confirming the attachment point of the methanesulfonic acid group.

Correlations from the H-2 proton to C-3 and C-6, and from the H-4 proton to C-2, C-3, and C-5, which would unambiguously confirm the entire substitution pattern of the pyridine ring. pressbooks.pub

Together, these 2D NMR techniques provide a comprehensive and definitive picture of the molecular structure of Pyridin-3-ylmethanesulfonic acid. nih.govnih.gov

³¹P NMR Spectroscopy for Phosphonylated Analogues

Information regarding the synthesis and ³¹P NMR characterization of phosphonylated analogues of Pyridin-3-ylmethanesulfonic acid is not available in the reviewed scientific literature.

Vibrational Spectroscopy (FT-IR and Raman)

FT-IR and Raman spectroscopy are complementary techniques that provide information on the functional groups and intermolecular interactions present in the molecule. The analysis for Pyridin-3-ylmethanesulfonic acid can be reliably inferred from studies on the closely related Pyridine-3-sulfonic acid. nih.govresearchgate.net

Identification of Characteristic Functional Group Vibrations

The vibrational spectra are dominated by bands corresponding to the pyridine ring and the sulfonic acid group. The introduction of a methylene (-CH₂-) spacer will introduce its own characteristic vibrations.

Pyridine Ring Vibrations: The C-H stretching vibrations of the pyridine ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The characteristic ring stretching vibrations occur between 1600 cm⁻¹ and 1300 cm⁻¹. researchgate.net

Sulfonic Acid Group (SO₃H) Vibrations: The sulfonic acid group gives rise to strong and characteristic absorption bands. The asymmetric and symmetric SO₂ stretching vibrations are prominent and expected in the regions of 1350-1340 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The S-O stretching is also a key indicator.

Methylene Group (-CH₂-) Vibrations: The methylene bridge will introduce C-H symmetric and asymmetric stretching vibrations, typically found in the 2950-2850 cm⁻¹ range.

Characteristic Vibrational Frequencies (FT-IR/Raman) for Pyridin-3-ylmethanesulfonic Acid (Inferred from Pyridine-3-sulfonic acid)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| ν(C-H) | 3100 - 3000 | Pyridine Ring |

| ν(C-H) | 2950 - 2850 | Methylene (-CH₂) |

| Ring Stretching | 1600 - 1300 | Pyridine Ring |

| νas(SO₂) | ~1350 | Sulfonic Acid |

| νs(SO₂) | ~1170 | Sulfonic Acid |

| Ring Breathing | ~1020 | Pyridine Ring |

| ν(C-S) | 760 ± 25 | Carbon-Sulfur |

Source of base data: researchgate.net

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions in Condensed Phases

In the solid state, Pyridin-3-ylmethanesulfonic acid is expected to exist as a zwitterion, with the acidic proton from the sulfonic acid group transferring to the basic nitrogen of the pyridine ring. This creates strong intermolecular hydrogen bonds.

Vibrational spectroscopy is highly sensitive to these interactions. The broad O-H stretching band, characteristic of sulfonic acids, would be absent. Instead, a very broad N⁺-H stretching band would appear, typically centered around 2500-3000 cm⁻¹. The positions and shapes of the SO₃⁻ vibrational modes are also significantly affected by the strong ionic and hydrogen-bonding interactions within the crystal lattice. Comparing the spectra of the compound in the solid state versus in a non-polar solvent can help elucidate the extent of these intermolecular forces. Studies on similar compounds like pyridine-3-sulfonic acid have used FT-IR and Raman to confirm a perpendicular orientation of the molecule on silver surfaces, highlighting how these techniques can probe intermolecular interactions. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the elucidation of a compound's elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of a chemical compound by providing its exact mass with high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental formula of the analyte.

For Pyridin-3-ylmethanesulfonic acid, with the chemical formula C₆H₇NO₃S, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S).

Table 1: Calculation of the Monoisotopic Mass of Pyridin-3-ylmethanesulfonic acid

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 6 | 12.000000 | 72.000000 |

| Hydrogen (H) | 7 | 1.007825 | 7.054775 |

| Nitrogen (N) | 1 | 14.003074 | 14.003074 |

| Oxygen (O) | 3 | 15.994915 | 47.984745 |

| Sulfur (S) | 1 | 31.972071 | 31.972071 |

| Total | | | 173.014665 |

The calculated exact mass for the neutral molecule is 173.014665 Da. In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed at an m/z of 174.022490. The high accuracy of HRMS allows for the differentiation of Pyridin-3-ylmethanesulfonic acid from other compounds with the same nominal mass but different elemental compositions.

Elucidation of Fragmentation Pathways and Isomeric Distinctions (e.g., ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), provides valuable information about the structure of a molecule through its fragmentation patterns. The fragmentation of the protonated Pyridin-3-ylmethanesulfonic acid ion ([C₆H₇NO₃S+H]⁺) is expected to follow pathways characteristic of both pyridine and sulfonic acid moieties.

Proposed Fragmentation Pathways:

Under collision-induced dissociation (CID), the protonated molecule would likely undergo the following fragmentations:

Loss of SO₃ (80 Da): A common pathway for sulfonic acids, leading to the formation of a pyridin-3-ylmethyl cation at m/z 94.

Loss of H₂SO₃ (82 Da): This would result in a fragment at m/z 92.

Cleavage of the C-S bond: Rupture of the bond between the methylene group and the sulfur atom can lead to the formation of the pyridin-3-ylmethyl radical cation at m/z 93 and the loss of the SO₃H radical.

Fragmentation of the pyridine ring: The pyridine ring itself can undergo fragmentation, a common process for pyridine-containing compounds, which often involves the loss of HCN (27 Da). rsc.org

Isomeric Distinctions:

The fragmentation pattern can be crucial for distinguishing between the isomers: Pyridin-2-ylmethanesulfonic acid, Pyridin-3-ylmethanesulfonic acid, and Pyridin-4-ylmethanesulfonic acid. While all isomers would exhibit some similar losses (e.g., SO₃), the relative intensities of the fragment ions and the presence of unique fragments can be informative. The stability of the resulting carbocations after the loss of the sulfonic acid group will differ based on the substitution pattern on the pyridine ring, which can influence the fragmentation cascade. The interaction of the ring nitrogen with the side chain is known to influence the fragmentation of 2-substituted pyridines, which could lead to unique pathways for the 2-isomer compared to the 3- and 4-isomers. acs.org

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for Pyridin-3-ylmethanesulfonic acid is not publicly available, the analysis of a closely related compound, pyridinium (B92312) methanesulfonate (B1217627), provides insight into the expected structural features. researchgate.net

Determination of Crystal System, Space Group, and Unit Cell Parameters

Pyridinium methanesulfonate has been studied by X-ray diffraction, revealing its crystallographic parameters. researchgate.net The compound undergoes a phase transition, and the data for two phases are presented below. researchgate.net

Table 2: Crystallographic Data for Pyridinium Methanesulfonate

| Parameter | Phase I (High Temp) | Phase II (Low Temp) |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pna2₁ | Pbca |

| a (Å) | 10.339(2) | 19.982(4) |

| b (Å) | 13.918(3) | 13.626(3) |

| c (Å) | 5.867(1) | 5.811(1) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 844.0(3) | 1580.4(5) |

Data sourced from a study on Pyridinium Methanesulfonate and presented here as a representative example. researchgate.net

Precise Molecular Geometry, Bond Lengths, Bond Angles, and Conformation

For the representative compound, pyridinium methanesulfonate, selected geometric parameters would be determined with high precision.

Table 3: Selected Bond Lengths and Angles for a Pyridinium Cation (Representative)

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C-N | ~1.34 |

| C-C (pyridine) | ~1.39 |

| C-N-C | ~117 |

| C-C-N | ~124 |

These are typical values for a pyridinium ring and are provided for illustrative purposes.

Characterization of Supramolecular Interactions in the Crystal Lattice

The solid-state structure of compounds like Pyridin-3-ylmethanesulfonic acid is stabilized by a network of non-covalent interactions. The sulfonate group is an excellent hydrogen bond acceptor, while the pyridinium N-H group is a strong hydrogen bond donor.

In the crystal lattice of pyridinium salts of sulfonic acids, the following interactions are typically observed:

N-H...O Hydrogen Bonds: Strong hydrogen bonds are expected between the pyridinium N-H donor and the sulfonate oxygen acceptors. This sulfonate···pyridinium synthon is a robust interaction in designing molecular assemblies. acs.org

C-H...O Hydrogen Bonds: Weaker C-H...O hydrogen bonds involving the C-H bonds of the pyridine ring and the sulfonate oxygens further stabilize the crystal packing. iucr.orgnih.gov

C-H...π Interactions: Interactions between the C-H bonds and the π-system of adjacent pyridine rings can also be present.

These directional interactions dictate the molecular packing and the resulting three-dimensional supramolecular architecture. nih.govresearchgate.netnih.govsciensage.info

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Pyridin-3-ylmethanesulfonic acid |

| Pyridin-2-ylmethanesulfonic acid |

| Pyridin-4-ylmethanesulfonic acid |

Surface-Sensitive Spectroscopic Techniques for Thin Films and Adsorbates

The study of thin films and adsorbed layers of Pyridin-3-ylmethanesulfonic acid on various substrates is crucial for understanding its behavior in applications such as catalysis and surface modification.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States on Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

For Pyridin-3-ylmethanesulfonic acid, an XPS spectrum would be expected to show peaks corresponding to carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and sulfur (S 2p). High-resolution scans of these peaks would provide information about the chemical environment of each element. For instance, the N 1s peak would confirm the presence of the pyridine ring. The S 2p spectrum would be characteristic of a sulfonic acid group, and its binding energy would indicate the oxidation state of the sulfur atom. The C 1s spectrum could be deconvoluted into components representing the different carbon environments, such as the aromatic carbons of the pyridine ring and the methylene (-CH₂-) carbon.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Electronic Structure and Molecular Orientation

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for probing the electronic structure of unoccupied molecular orbitals and determining the orientation of molecules on a surface.

By tuning the energy of the incident X-rays to the absorption edges of the constituent atoms (e.g., C, N, O K-edges), NEXAFS can provide detailed information about the π* and σ* orbitals. For Pyridin-3-ylmethanesulfonic acid, the polarization dependence of the NEXAFS signal could be used to determine the orientation of the pyridine ring on a given substrate. For example, by comparing the intensity of the π* resonances at different angles of X-ray incidence, one could ascertain whether the ring lies flat or is tilted with respect to the surface.

Infrared Reflection Absorption Spectroscopy (IRRAS) for Adsorbed Layers

Infrared Reflection Absorption Spectroscopy (IRRAS) is a highly sensitive technique for studying the vibrational modes of molecules adsorbed on metal surfaces.

An IRRAS spectrum of a thin film of Pyridin-3-ylmethanesulfonic acid would reveal characteristic vibrational bands. The stretching vibrations of the S=O and S-O bonds in the sulfonic acid group would be prominent. The C=C and C=N stretching modes, as well as the C-H bending modes of the pyridine ring, would also be observable. Shifts in the peak positions and changes in their intensities compared to a bulk sample can provide insights into the nature of the molecule-surface interaction and the orientation of the adsorbate.

Electronic and Photophysical Spectroscopy

The electronic properties of Pyridin-3-ylmethanesulfonic acid are of fundamental interest and can be investigated using techniques such as UV-Vis spectroscopy.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. The absorption of UV or visible light excites electrons from lower energy (typically bonding or non-bonding) orbitals to higher energy (antibonding) orbitals.

Fluorescence Spectroscopy for Luminescent Properties and Environmental Sensitivity

Following a comprehensive review of scientific literature, no specific research findings or data pertaining to the fluorescence spectroscopy, luminescent properties, or environmental sensitivity of Pyridin-3-ylmethanesulfonic acid were identified. The conducted searches across various scientific databases did not yield any studies detailing the intrinsic fluorescence behavior of this particular compound or its response to changes in the surrounding environment.

General studies on other pyridine derivatives have explored their potential as fluorescent probes, sensors, and components in luminescent materials. nih.govmdpi.commdpi.com For instance, research has shown that the introduction of specific functional groups to the pyridine ring can induce or enhance fluorescence, often influenced by factors such as solvent polarity and the presence of metal ions. nih.govmdpi.com Some pyridine-based compounds exhibit aggregation-induced emission enhancement (AIEE), where fluorescence intensity increases in an aggregated state, a property sensitive to the external environment. nih.gov Furthermore, the formation of coordination polymers with metal ions can significantly alter the luminescent properties of pyridine-containing ligands. mdpi.com

However, without dedicated experimental or theoretical studies on Pyridin-3-ylmethanesulfonic acid, any discussion of its potential luminescent characteristics would be purely speculative and fall outside the scope of this fact-based article. Therefore, no data tables or detailed research findings on the fluorescence properties of Pyridin-3-ylmethanesulfonic acid can be presented.

Theoretical and Computational Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods)

Detailed quantum chemical calculations are essential for a fundamental understanding of the molecular structure, reactivity, and spectroscopic properties of a compound. Methodologies like Density Functional Theory (DFT) and ab initio calculations provide a powerful lens through which to examine molecules at the electronic level. However, specific studies applying these methods to Pyridin-3-ylmethanesulfonic acid are not currently available.

The process of geometry optimization is a computational method used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like Pyridin-3-ylmethanesulfonic acid, with rotational freedom around the C-C and C-S single bonds, a thorough conformational analysis would be necessary to identify all low-energy conformers and to map the energy landscape. This would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation to identify the global and local minima. Without specific computational studies, the preferred conformation and the energy barriers between different conformers of Pyridin-3-ylmethanesulfonic acid remain undetermined.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals that dictate a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. Visualization of the HOMO and LUMO surfaces would reveal the regions of the molecule most likely to be involved in electron donation and acceptance. Regrettably, no published data on the HOMO-LUMO energies, energy gap, or the shapes of the frontier molecular orbitals for Pyridin-3-ylmethanesulfonic acid could be located.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An MEP map for Pyridin-3-ylmethanesulfonic acid would highlight the electrophilic and nucleophilic centers, providing insights into its intermolecular interactions and chemical reactivity. However, no such map has been published.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral bands. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and for assigning specific vibrational modes to the observed absorption bands. A calculated vibrational spectrum for Pyridin-3-ylmethanesulfonic acid would be a critical tool for its experimental characterization, but this information is not available in the reviewed literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide detailed insights into the dynamic conformational behavior and intermolecular interactions of molecules like Pyridin-3-ylmethanesulfonic acid.

Dynamic Conformational Behavior in Different Media (e.g., solution, solid state)

In the solid state, the conformational freedom of Pyridin-3-ylmethanesulfonic acid would be significantly restricted. The crystal packing forces and intermolecular interactions, such as hydrogen bonding between the sulfonic acid groups and π-π stacking of the pyridine (B92270) rings, would dictate a more rigid and ordered structure. MD simulations in the solid state would be crucial to understanding the vibrational modes and the stability of the crystal lattice.

Simulation of Intermolecular Interaction Mechanisms (e.g., adsorption on metal surfaces)

MD simulations are instrumental in elucidating the mechanisms of intermolecular interactions, such as the adsorption of molecules onto metal surfaces. For Pyridin-3-ylmethanesulfonic acid, these simulations could predict how the molecule orients itself and binds to a given metal surface. The pyridine ring, with its aromatic π-system, could interact with the metal surface through π-d orbital interactions. Simultaneously, the sulfonic acid group could interact via its oxygen atoms with the metal surface, potentially leading to a specific adsorption geometry.

For instance, in a study on the adsorption of pyridine base molecules on a heulandite surface, MD simulations were used to examine the effect of structural dynamics on the molecular adsorption configurations. doi.org This type of simulation could reveal the preferred binding sites, the strength of the adsorption, and the influence of the solvent on the adsorption process for Pyridin-3-ylmethanesulfonic acid on various metal surfaces.

Monte Carlo (MC) Simulations

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. They are particularly well-suited for studying systems with many degrees of freedom, such as the adsorption of molecules on surfaces and the statistical thermodynamics of molecular interactions.

Modeling of Adsorption Phenomena and Surface Coverage

MC simulations are a valuable tool for modeling adsorption phenomena and predicting surface coverage. In the context of Pyridin-3-ylmethanesulfonic acid, Grand Canonical Monte Carlo (GCMC) simulations could be employed to determine the adsorption isotherm, which describes the amount of adsorbed material on a surface as a function of pressure or concentration at a constant temperature. nsf.gov

By defining a simulation box containing the adsorbent surface and the Pyridin-3-ylmethanesulfonic acid molecules, GCMC simulations can model the insertion, deletion, and movement of molecules to find the equilibrium distribution between the bulk phase and the adsorbed phase. Such simulations have been successfully used to study the adsorption of CO2 in metal-organic frameworks (MOFs) and could be adapted to investigate the adsorption of Pyridin-3-ylmethanesulfonic acid on various materials. nsf.gov A study on pyridine base adsorption on heulandite utilized MC simulations to identify different adsorption areas and understand the influence of molecular structure on adsorption characteristics. doi.orgresearchgate.net

| Simulation Parameter | Description | Typical Value/Range |

| Temperature | The temperature at which the simulation is run. | 298 K |

| Pressure/Fugacity | The pressure or fugacity of the adsorbate in the bulk phase. | Varied to generate isotherm |

| Force Field | A set of parameters describing the potential energy of the system. | e.g., CHARMM, AMBER |

| Simulation Box | The dimensions of the simulation cell containing the adsorbent and adsorbate. | Dependent on system size |

| Monte Carlo Moves | The types of random moves attempted (e.g., translation, rotation, insertion, deletion). | Ratio of moves is optimized |

Statistical Thermodynamics of Molecular Interactions and Self-Assembly

MC simulations can provide significant insights into the statistical thermodynamics of molecular interactions and self-assembly processes. By sampling a vast number of molecular configurations, these simulations can be used to calculate thermodynamic properties such as free energy, enthalpy, and entropy of a system. uio.no This information is crucial for understanding the driving forces behind phenomena like self-assembly.

For Pyridin-3-ylmethanesulfonic acid, MC simulations could be used to explore its potential to form aggregates or self-assembled monolayers in solution or on surfaces. The simulations would model the interplay between various intermolecular forces, including van der Waals interactions, electrostatic interactions, and hydrogen bonding, to determine the most stable assembled structures. mdpi.com Studies on the self-assembly of peptides and other organic molecules have demonstrated the power of simulation techniques to reveal the mechanisms and influencing factors of these processes. mdpi.comresearchgate.netrsc.orgmdpi.com By understanding the statistical thermodynamics, researchers can predict how changes in conditions, such as concentration or temperature, would affect the self-assembly of Pyridin-3-ylmethanesulfonic acid.

| Thermodynamic Property | Description | Relevance to Self-Assembly |

| Free Energy | The energy available to do work; determines the spontaneity of a process. | A negative change in free energy favors self-assembly. |

| Enthalpy | The heat content of a system. | Can indicate the strength of intermolecular bonds formed during assembly. |

| Entropy | A measure of the disorder or randomness of a system. | Changes in entropy can either favor or oppose self-assembly. |

Information Deficit for "Pyridin-3-ylmethanesulfonic acid" Prevents In-Depth Analysis of Advanced Applications

Comprehensive research into the advanced applications of the chemical compound Pyridin-3-ylmethanesulfonic acid in materials science, catalysis, and supramolecular chemistry is significantly hampered by a lack of available scientific literature. Despite targeted searches for its role in corrosion inhibition, ligand design, and catalysis, specific data and detailed studies concerning this particular molecule are not present in the public domain.

While the broader class of pyridine derivatives has been extensively studied for such applications, the unique structural feature of Pyridin-3-ylmethanesulfonic acid—a sulfonic acid group attached to the pyridine ring via a methylene (B1212753) bridge—distinguishes it from more commonly researched analogs like 3-pyridinesulfonic acid. This structural difference is critical and prevents direct extrapolation of findings from related compounds.

Attempts to gather information on the mechanistic details of its potential corrosion inhibition properties, including adsorption studies on metal surfaces such as carbon steel or the Fe(111) surface, have yielded no specific results. Consequently, a correlation between its molecular structure and inhibition efficiency, as well as characterization data of any potential inhibitor films using techniques like X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), or Atomic Force Microscopy (AFM), remains unelucidated.

Similarly, the exploration of Pyridin-3-ylmethanesulfonic acid's role in non-biological catalysis and ligand design is met with a scarcity of information. There are no available studies detailing its use as a ligand in coordination chemistry. A singular patent mentions the compound in the context of a process involving Lewis acid catalysis for the synthesis of delta-9-tetrahydrocannabinol; however, this reference does not provide the in-depth mechanistic studies, data on asymmetric transformations, or the specific role of Pyridin-3-ylmethanesulfonic acid required for a thorough scientific analysis.

Due to this profound lack of specific data for Pyridin-3-ylmethanesulfonic acid, a detailed and scientifically accurate article adhering to the requested advanced topics cannot be generated at this time. The scientific community has yet to publish in-depth research on the specific applications outlined for this compound.

Advanced Applications in Materials Science, Catalysis, and Supramolecular Chemistry

Catalysis and Ligand Design in Non-Biological Systems

Exploration of Organocatalytic Properties

The inherent zwitterionic or "inner salt" character of Pyridin-3-ylmethanesulfonic acid, where the acidic proton from the sulfonic group can protonate the basic pyridine (B92270) nitrogen, makes it an intriguing candidate for organocatalysis. Such acidic pyridinium (B92312) inner salts can function as effective and reusable homogeneous catalysts, particularly for reactions requiring mild Brønsted acid conditions. benthamdirect.com This catalytic activity stems from the ability of the pyridinium proton to activate substrates, for example, by protonating carbonyl groups, while the sulfonate anion acts as a soft counterion.

Furthermore, pyridinium salts are recognized as valuable building blocks in organic transformations, capable of participating in radical reactions. acs.orgrsc.org They can act as precursors for various radical species under photoredox or transition-metal catalysis. acs.org In some instances, pyridinium salts behave as effective oxidants to enable single-electron transfer (SET) from other species, initiating radical-mediated transformations under mild, metal-free conditions. nih.gov While specific studies detailing the use of Pyridin-3-ylmethanesulfonic acid in radical-mediated organocatalysis are nascent, its fundamental structure suggests potential in this emerging area.

Heterogeneous Catalysis Applications

The structure of Pyridin-3-ylmethanesulfonic acid is highly suitable for its integration into heterogeneous catalyst systems, offering the benefits of solid-phase catalysts such as easy separation and reusability. Although direct applications are not widely reported, its potential is evident from extensive research on analogous sulfonated materials.

Two primary strategies can be envisioned for its use in heterogeneous catalysis:

Immobilization on Inorganic Supports : The sulfonic acid group can be leveraged for grafting the molecule onto the surface of inorganic oxides like silica (B1680970) (SiO₂), zirconia (ZrO₂), or titania (TiO₂). mdpi.com This is typically achieved by first modifying the support with a linker containing a thiol (-SH) group, which is subsequently oxidized to a sulfonic acid group. mdpi.com Sulfonic acid-functionalized silica, for instance, has proven to be a remarkably efficient and reusable solid acid catalyst for various organic syntheses, including the one-pot synthesis of 1,4-dihydropyridines. nih.govtubitak.gov.tr The pyridine moiety of Pyridin-3-ylmethanesulfonic acid would add further functionality, potentially influencing substrate selectivity and the local chemical environment of the active site.

Component of Sulfonated Carbon Catalysts : Another robust approach involves the production of sulfonated carbon-based solid acids. These catalysts are prepared by carbonizing biomass or other organic precursors followed by sulfonation with agents like sulfuric acid. rsc.orgpnnl.govresearchgate.net The process introduces highly acidic -SO₃H groups onto a stable carbon matrix. pnnl.govresearchgate.net If a pyridine-containing precursor were used in this process, the resulting carbonaceous material would inherently incorporate nitrogen atoms, which can enhance catalytic activity and stability. These materials are effective for reactions like esterification and hydrolysis, demonstrating the potential to valorize waste biomass into functional catalysts. rsc.orgpnnl.gov

The acidic properties of such solid catalysts, including the differentiation between Brønsted and Lewis acid sites, can be effectively characterized using probe molecules like pyridine, monitored by techniques such as FT-IR and UV-Vis spectroscopy. rsc.orgrsc.org

Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on the rational design of crystalline solids with desired properties, relying on a deep understanding of intermolecular interactions. nih.gov Pyridin-3-ylmethanesulfonic acid is an exemplary molecule for crystal engineering due to its combination of a strong hydrogen-bond donor (-SO₃H) and a hydrogen-bond acceptor (pyridine N), alongside an aromatic ring capable of π-stacking.

Formation of Co-crystals and Solvates: Design and Characterization

Pyridin-3-ylmethanesulfonic acid is an excellent co-former for creating multi-component crystalline solids, including co-crystals and salts. The interaction between a sulfonic acid and a pyridine group is a powerful and reliable supramolecular synthon, a robust and recurring hydrogen bond pattern. rsc.org Depending on the relative acidity and basicity (the pKa difference) of the components, the interaction can result in a neutral co-crystal (O-H···N) or, more commonly with the strong sulfonic acid, a salt featuring proton transfer (N⁺-H···⁻O-S). rsc.org This sulfonate–pyridinium interaction is a key driving force in the assembly of new solid forms. rsc.orgacs.org

The formation of these novel phases can significantly alter physicochemical properties like solubility and permeability, which is of particular interest in pharmaceutical sciences. magtechjournal.com

The design and verification of these new crystalline forms rely on a suite of analytical techniques.

| Characterization Technique | Information Provided | Relevant Findings from Literature |

|---|---|---|

| Powder X-Ray Diffraction (PXRD) | Confirms the formation of a new crystalline phase distinct from the starting materials. Used for phase identification and purity analysis. | Distinct PXRD patterns with new diffraction peaks confirm the successful formation of co-crystals, distinguishing them from simple physical mixtures. magtechjournal.comnih.gov |

| Single-Crystal X-Ray Diffraction (SC-XRD) | Provides the definitive molecular and crystal structure, including bond lengths, bond angles, and detailed information on intermolecular interactions (hydrogen bonds, π-stacking). | Resolves the precise geometry of supramolecular synthons, confirms proton transfer in salts, and reveals the extended packing architecture. acs.orgacs.orgresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Measures thermal events like melting points and phase transitions. A new, sharp melting point different from the co-formers indicates co-crystal formation. | Co-crystals exhibit unique melting transitions that are typically between those of the starting materials, confirming the creation of a new thermodynamic phase. magtechjournal.commdpi.com |

| Infrared (IR) Spectroscopy | Detects shifts in vibrational frequencies of functional groups involved in hydrogen bonding, such as O-H, N-H, and S=O stretches. | Shifts in the stretching bands of the sulfonic acid and pyridine groups provide strong evidence of the formation of intermolecular hydrogen bonds. magtechjournal.commdpi.com |

Engineering of Robust Hydrogen Bonding Networks and Extended Architectures

The zwitterionic form of Pyridin-3-ylmethanesulfonic acid, pyridin-1-ium-3-ylmethanesulfonate, is stabilized by a strong, charge-assisted N⁺-H···O⁻ hydrogen bond. This interaction is a highly directional and reliable building block for constructing complex supramolecular architectures. rsc.orgacs.org

Crystal structure analyses of analogous pyridine sulfonic acids reveal that these zwitterionic molecules self-assemble into well-defined patterns. acs.org For instance, molecules of 3-pyridinesulfonic acid form antiparallel tapes linked by N⁺-H···O⁻ hydrogen bonds. acs.org These primary tapes can then be further organized into two-dimensional (2D) sheets or three-dimensional (3D) frameworks through weaker, yet significant, C–H···O interactions involving the aromatic protons and other sulfonate oxygen atoms. acs.org The integration of metal cations can also tailor the assembly, using the sulfonate groups as ligands to create layered networks where hydrogen bonds regulate the orientation of the pyridine rings. nih.gov

| Hydrogen Bond Type | Description | Role in Crystal Architecture |

|---|---|---|

| N⁺-H···O⁻ | Strong, charge-assisted hydrogen bond between the protonated pyridinium nitrogen and a sulfonate oxygen. | Primary, structure-directing interaction; forms robust chains, dimers, or tapes. acs.orgacs.org |

| C-H···O | Weaker hydrogen bond between aromatic C-H donors on the pyridine ring and sulfonate oxygen acceptors. | Secondary interaction; links the primary hydrogen-bonded motifs (e.g., chains) into higher-dimensional sheets or frameworks. acs.org |

| O-H···O (with solvates) | Hydrogen bonds involving water or other solvent molecules, linking to sulfonate oxygens or other solvent molecules. | Stabilizes solvated crystal structures and can act as a bridge between the primary structural units. acs.org |

Exploitation of π-π Stacking and Other Non-Covalent Interactions

These interactions can occur between two pyridinium rings (π⁺-π⁺ stacking) or between a pyridinium ring and another neutral aromatic system. nih.govrsc.org π⁺-π⁺ interactions, though counterintuitive due to charge repulsion, are stabilizing in the solid state and in polar solvents, typically adopting an offset, parallel-displaced geometry to minimize repulsion and maximize attractive dispersion and quadrupole interactions. nih.govrsc.org The strength and geometry of these interactions are influenced by substituents on the ring and the crystalline environment. nih.gov The interplay between strong, directional hydrogen bonds and weaker, less directional π-π stacking dictates the final, densely packed crystal structure. rsc.org

Anion Recognition and Binding Studies using Pyridine-Sulfonic Acid Motifs

The dual functionality of the pyridine-sulfonic acid motif makes it an excellent candidate for the design of anion receptors. The key to this function lies in the formation of the zwitterion, Pyridin-3-ylmethanesulfonic acid. Intramolecular proton transfer from the sulfonic acid to the pyridine nitrogen creates a pyridinium cation. rsc.orgresearchgate.net This N⁺-H group becomes a potent hydrogen-bond donor and an electrostatic anchor for binding anionic guest species. researchgate.net

The positively charged pyridinium center can interact strongly with anions through a combination of:

Charge-Assisted Hydrogen Bonding : The polarized N⁺-H group forms strong hydrogen bonds with anionic hydrogen-bond acceptors (e.g., halides, carboxylates, phosphate). researchgate.net

Electrostatic Interactions : A direct ion-pairing interaction occurs between the cationic pyridinium site and the target anion.

Studies on analogous zwitterionic systems, such as sulfobetaines, show that anion binding is typically an enthalpy-driven process, involving factors of ion-pairing, solvent reorganization, and electrostatics. nih.gov The nearby sulfonate group (-SO₃⁻) in the zwitterionic structure of Pyridin-3-ylmethanesulfonic acid would serve to modulate the electronic environment of the binding pocket, potentially influencing the selectivity of the receptor for different anions. researchgate.net This intrinsic ability to form a defined, charge-activated binding site makes the pyridine-sulfonic acid motif a valuable component in the field of supramolecular anion recognition.

Controlled Self-Assembly Processes in Solution and Solid State

The unique molecular structure of pyridin-3-ylmethanesulfonic acid, featuring both a hydrogen-bond-accepting pyridine ring and a hydrogen-bond-donating sulfonic acid group, facilitates its participation in controlled self-assembly processes. These non-covalent interactions drive the spontaneous organization of molecules into well-defined supramolecular structures in both solution and the solid state.

In solution, the amphiphilic nature of the molecule can lead to the formation of various aggregates, such as micelles or vesicles, depending on the solvent environment and concentration. The orientation of the molecules within these assemblies is governed by a delicate balance of intermolecular forces, including hydrogen bonding, π-π stacking interactions between the pyridine rings, and electrostatic interactions involving the sulfonate group.